Cas no 2171827-75-9 (8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid)

8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid structure
2171827-75-9 structure
Product Name:8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid
CAS No:2171827-75-9
MF:C27H34N2O5
MW:466.569267749786
CID:6162350
PubChem ID:165514082
Update Time:2025-07-20

8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid Chemical and Physical Properties

Names and Identifiers

    • 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid
    • 2171827-75-9
    • 8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]octanoic acid
    • EN300-1525141
    • Inchi: 1S/C27H34N2O5/c1-19(17-25(30)28-16-10-4-2-3-5-15-26(31)32)29-27(33)34-18-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,19,24H,2-5,10,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: RBMFORNRESRGPT-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CC(NCCCCCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 14
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

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Additional information on 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid

Recent Advances in the Application of 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid (CAS: 2171827-75-9) in Chemical Biology and Pharmaceutical Research

The compound 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid (CAS: 2171827-75-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile building block in peptide synthesis and drug development. Recent studies have highlighted its potential in enhancing drug delivery systems, improving bioavailability, and facilitating targeted therapeutic interventions. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group in its structure makes it particularly valuable in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern medicinal chemistry.

Recent research has focused on optimizing the synthesis and application of 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the development of novel peptide-based therapeutics. The compound's ability to act as a linker or spacer in peptide conjugates has been exploited to improve the pharmacokinetic properties of therapeutic peptides. Additionally, its hydrophobic nature and compatibility with various solvents make it an ideal candidate for formulating drug delivery systems, particularly those requiring controlled release mechanisms.

In the context of targeted drug delivery, 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid has been utilized to modify the surface properties of nanoparticles. A recent study in Advanced Drug Delivery Reviews (2024) reported that the incorporation of this compound into lipid-based nanoparticles significantly enhanced their stability and cellular uptake. This modification was particularly effective in delivering anticancer agents to tumor cells, reducing off-target effects and improving therapeutic outcomes. The study also noted that the compound's biodegradability and low toxicity profile make it suitable for clinical applications.

Another area of interest is the role of 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid in the development of prodrugs. Researchers have leveraged its chemical properties to create prodrugs that are activated under specific physiological conditions, such as the acidic microenvironment of tumors. A 2023 study in Bioorganic & Medicinal Chemistry Letters highlighted the successful application of this compound in designing pH-sensitive prodrugs, which demonstrated enhanced selectivity and reduced systemic toxicity in preclinical models. These findings underscore the compound's potential in addressing challenges associated with conventional chemotherapy.

Despite these advancements, challenges remain in the large-scale production and application of 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid. Issues such as cost-effectiveness, scalability of synthesis, and regulatory approval for clinical use are areas that require further investigation. However, ongoing research and technological innovations are expected to overcome these hurdles, paving the way for broader utilization of this compound in pharmaceutical development.

In conclusion, 8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooctanoic acid (CAS: 2171827-75-9) represents a promising tool in chemical biology and drug development. Its versatility in peptide synthesis, drug delivery, and prodrug design positions it as a valuable asset in the pursuit of novel therapeutics. Future research should focus on optimizing its synthesis, expanding its applications, and translating preclinical findings into clinical practice to fully realize its potential in improving patient outcomes.

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